2,4-Diiodo-6-[[methyl-[1-(1-phenyltetrazol-5-yl)cyclohexyl]amino]methyl]phenol
Description
2,4-Diiodo-6-[[methyl-[1-(1-phenyltetrazol-5-yl)cyclohexyl]amino]methyl]phenol is a complex organic compound characterized by the presence of iodine atoms and a phenol group
Properties
IUPAC Name |
2,4-diiodo-6-[[methyl-[1-(1-phenyltetrazol-5-yl)cyclohexyl]amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23I2N5O/c1-27(14-15-12-16(22)13-18(23)19(15)29)21(10-6-3-7-11-21)20-24-25-26-28(20)17-8-4-2-5-9-17/h2,4-5,8-9,12-13,29H,3,6-7,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNOKQRSRIDTCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC(=C1)I)I)O)C2(CCCCC2)C3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23I2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Diiodo-6-[[methyl-[1-(1-phenyltetrazol-5-yl)cyclohexyl]amino]methyl]phenol typically involves multiple steps. The process begins with the iodination of a phenol derivative, followed by the introduction of the tetrazole and cyclohexyl groups through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic attacks. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and yield.
Chemical Reactions Analysis
2,4-Diiodo-6-[[methyl-[1-(1-phenyltetrazol-5-yl)cyclohexyl]amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine sites, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Diiodo-6-[[methyl-[1-(1-phenyltetrazol-5-yl)cyclohexyl]amino]methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-6-[[methyl-[1-(1-phenyltetrazol-5-yl)cyclohexyl]amino]methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the iodine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar compounds to 2,4-Diiodo-6-[[methyl-[1-(1-phenyltetrazol-5-yl)cyclohexyl]amino]methyl]phenol include:
2,4-Diiodo-6-((4H-1,2,4-triazol-4-ylimino)methyl)phenol: This compound shares the diiodophenol core but has a triazole group instead of a tetrazole group.
2,4-Diiodo-6-((4-phenyl-1-piperazinyl)imino)methyl)phenol: This compound features a piperazine ring, offering different biological activities.
2,4-Dibromo-6-((4H-1,2,4-triazol-4-ylimino)methyl)phenol: Similar structure but with bromine atoms instead of iodine, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
